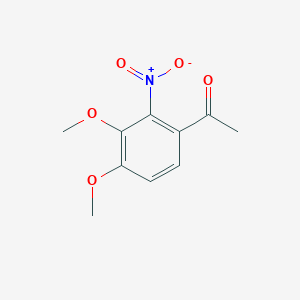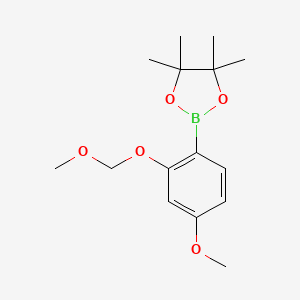
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is a chemical compound with the molecular formula C14H21NO . It is also known by its English name 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 38-39 °C (in hexane), a boiling point of 122 °C (at 2 Torr pressure), and a density of 0.948±0.06 g/cm3 . The pKa value is predicted to be 6.16±0.60 .Scientific Research Applications
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide has a wide range of scientific applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions. It can also be used in the study of gene expression, DNA replication, and signal transduction. Additionally, this compound has been used in the study of drug metabolism, drug transport, and drug efficacy.
Mechanism of Action
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide acts as an inhibitor of several enzymes, including cytochrome P450, monoamine oxidase, and cyclooxygenase. It has been shown to inhibit the activity of these enzymes, resulting in decreased production of their respective metabolites. Additionally, this compound has been shown to bind to the active site of several proteins, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and to inhibit the activity of several enzymes involved in inflammation. Additionally, this compound has been shown to inhibit the activity of several proteins involved in cell signaling and to modulate the activity of several neurotransmitters.
Advantages and Limitations for Lab Experiments
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide has several advantages when used in laboratory experiments. First, it is a non-toxic compound that is easy to synthesize and store. Additionally, it is highly stable and has a long shelf-life. However, it is important to note that this compound is not a selective inhibitor, meaning that it can potentially inhibit the activity of several enzymes or proteins that are not the target of the experiment.
Future Directions
There are several potential future directions for the use of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide. First, it could be used as a tool for drug discovery, as it has been shown to inhibit the activity of several enzymes involved in drug metabolism. Additionally, it could be used in the development of novel therapeutics, as it has been shown to modulate the activity of several neurotransmitters. Finally, it could be used in the study of gene expression and signal transduction, as it has been shown to bind to the active sites of several proteins involved in these processes.
Synthesis Methods
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide can be synthesized via a two-step process. The first step involves the reaction of ethyl bromide with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (THQ) in the presence of a base, such as potassium carbonate, to produce 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (ETTQ). The second step involves the reaction of ETTQ with hydrobromic acid to produce this compound.
properties
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.BrH/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;/h6-8,10,15H,5,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBHUIWYKFLTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(CC2C)(C)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)




![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)

